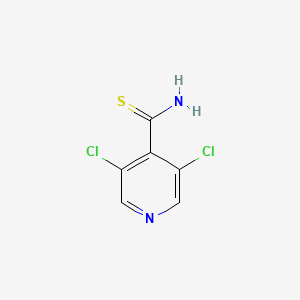












|
REACTION_CXSMILES
|
N1C=CC=CC=1.[Cl:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([Cl:17])[C:13]=1[C:14]([NH2:16])=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:19]>O>[Cl:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([Cl:17])[C:13]=1[C:14](=[S:19])[NH2:16]
|


|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
92.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=NC=C(C1C(=O)N)Cl
|
|
Name
|
|
|
Quantity
|
237 g
|
|
Type
|
reactant
|
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
6000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3750 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 3000-mL three-necked round bottom flask equipped with a condenser, mechanical stirrer under an atmosphere of nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
a bright yellow precipitate formed
|
|
Type
|
ADDITION
|
|
Details
|
(temperature had dropped to 45° C.)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was then raised
|
|
Type
|
CUSTOM
|
|
Details
|
reached 100° C.
|
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
|
Type
|
TEMPERATURE
|
|
Details
|
continued heating to 118° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 115° C. for 4 hr
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
rose to approximately 45° C.
|
|
Type
|
WAIT
|
|
Details
|
to sit at room temperature over two nights
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with methylene chloride (3×2000 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with water (3×1000 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brownish yellow liquid
|
|
Type
|
CUSTOM
|
|
Details
|
The vacuum pump was connected to the rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the residual pyridine
|
|
Type
|
CUSTOM
|
|
Details
|
The residue (brown solid) was triturated with diethyl ether (3×1500 mL)
|
|
Type
|
ADDITION
|
|
Details
|
treated with decolorizing carbon
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a solid which
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 60° C.
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=NC=C(C1C(N)=S)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 63.2 g | |
| YIELD: PERCENTYIELD | 62.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |